molecular formula C10H12ClNO2 B2949023 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide CAS No. 28025-61-8

2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide

Cat. No.: B2949023
CAS No.: 28025-61-8
M. Wt: 213.66
InChI Key: URKKKJPZOQINOF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide is a chemical compound with the CAS Registry Number 28025-61-8 . It has a molecular formula of C 10 H 12 ClNO 2 and a molecular weight of 213.66 g/mol . This compound is characterized by the presence of both a chloroacetamide group and a hydroxyethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. The reactive chloro and hydroxy groups provide two distinct sites for chemical modification, allowing researchers to utilize this molecule as a building block for the development of more complex structures, such as targeted inhibitors or novel polymers. It is typically recommended for storage at 2-8°C in a refrigerator to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-10(14)12(6-7-13)9-4-2-1-3-5-9/h1-5,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKKKJPZOQINOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide typically involves the reaction of 2-chloroacetyl chloride with N-phenyl ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyethyl group in the target compound increases hydrophilicity (PSA: 40.54) compared to propachlor (isopropyl group, more lipophilic) .
  • The absence of a second substituent in 2-chloro-N-phenylacetamide simplifies its reactivity, making it a precursor for herbicides and pharmaceuticals .

Physicochemical Properties

Property Target Compound Propachlor 2-Chloro-N-phenylacetamide
Melting Point (°C) 64–65 Not reported 142–144 (crystalline form)
LogP (Predicted) 1.25 ~2.8 (estimated) 1.8
Solubility Moderate in polar solvents Low (hydrophobic) Low in water, high in DMSO

Hydrogen Bonding : The target compound’s hydroxyethyl group enables intermolecular H-bonding, unlike propachlor. This property is critical in crystal packing and dissolution behavior .

Biological Activity

2-Chloro-N-(2-hydroxyethyl)-N-phenylacetamide, commonly referred to as chloroacetanilide, is a compound with significant biological activity that has been investigated for its potential applications in medicinal chemistry. Its molecular formula is C10_{10}H12_{12}ClNO2_2, and it features a chloro group, a hydroxyethyl group, and a phenylacetamide moiety. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Notably, a study evaluated its antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.
  • Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.
  • Biofilm Inhibition : Up to 92% inhibition of biofilm formation and rupture of up to 87% of preformed biofilm.

The compound did not promote antifungal activity through binding to ergosterol or damaging the fungal cell wall, indicating a unique mechanism of action that warrants further investigation .

Anticancer Activity

Research has also suggested that derivatives of this compound exhibit anticancer properties. These compounds may inhibit cell cycle progression and induce apoptosis in cancer cells. For instance, studies have shown promising results in cell lines such as HeLa (cervical cancer) and A549 (lung cancer), where certain derivatives exhibited significant cytotoxic effects at varying concentrations .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for enhancing the biological efficacy of this compound. A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides assessed their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. Key findings included:

  • Compounds with halogenated substituents showed higher lipophilicity, enhancing their ability to penetrate bacterial membranes.
  • The position of substituents on the phenyl ring significantly influenced antimicrobial activity against various strains, including Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 1: Antifungal Efficacy

A focused investigation into the antifungal efficacy of this compound revealed its effectiveness against resistant strains. The study employed multiple assays, including:

  • Microdilution Techniques : To determine MIC and MFC.
  • Biofilm Assays : To evaluate inhibition and rupture capabilities.

This comprehensive approach demonstrated the compound's potential as an antifungal agent, particularly in clinical settings where resistance is prevalent .

Case Study 2: Anticancer Potential

In vitro studies conducted on various cancer cell lines assessed the cytotoxic effects of different derivatives of this compound. Results indicated that certain derivatives could significantly reduce cell viability at concentrations as low as 1 µM, suggesting potential for further development as anticancer therapeutics .

Q & A

Q. Spectroscopic methods :

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., amide NH at δ ~8–10 ppm, chloroethyl CH₂ at δ ~3.5–4.5 ppm) .
  • FTIR : C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm the amide group .
    Crystallography :
  • Single-crystal X-ray diffraction (e.g., using SHELX software ) reveals bond angles and packing. For example, antiparallel alignment of N–H and C=O groups and syn-clinal conformation of C–Cl/C=O bonds are observed .
  • Hydrogen-bonding networks (N–H⋯O) form infinite chains in the crystal lattice, analyzed via ORTEP-3 .

Advanced: What computational methods predict the electronic structure and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., chloro group as a reactive center) .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~5–6 eV) correlate with stability and charge-transfer interactions .
  • Conformational analysis : Synergistic effects of the hydroxyethyl group on intramolecular hydrogen bonding can be modeled using Gaussian or ORCA software .

Advanced: How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electron-withdrawing groups (e.g., nitro, chloro): Increase chloride leaving-group ability by polarizing the C–Cl bond. For example, 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide reacts faster with nucleophiles due to enhanced electrophilicity .
  • Steric effects : Bulky substituents (e.g., 2-methylphenyl) hinder nucleophilic attack, requiring higher temperatures or catalysts like KI .
  • Mechanistic studies : Kinetic isotope effects (KIEs) and Hammett plots quantify substituent impacts .

Advanced: What are the environmental degradation pathways of chloroacetamide derivatives, and how can their persistence be modeled?

  • Hydrolysis : Base-catalyzed cleavage of the C–Cl bond generates hydroxyacetamide derivatives, with half-lives dependent on pH and temperature .
  • Microbial degradation : Soil studies on propachlor (a structural analog) show microbial dechlorination via hydrolases, forming non-toxic metabolites .
  • QSAR models : Predict biodegradability using logP and Hammett σ constants .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of chloroacetyl chloride during synthesis .
  • Waste disposal : Segregate halogenated waste for incineration or professional treatment .

Advanced: How does the compound’s solid-state packing affect its solubility and bioavailability in pharmacological studies?

  • Hydrogen bonding : Strong N–H⋯O networks reduce solubility in non-polar solvents .
  • Polymorphism screening : Differential scanning calorimetry (DSC) identifies metastable forms with higher dissolution rates .
  • Co-crystallization : Co-formers like succinic acid improve aqueous solubility for in vitro assays .

Advanced: What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Design of Experiments (DoE) : Multi-variable analysis optimizes parameters (e.g., solvent ratio, catalyst loading) .
  • In situ monitoring : ReactIR tracks intermediate formation, identifying side reactions like over-hydrolysis .
  • Reproducibility checks : Cross-validate methods using alternative nucleophiles (e.g., NaN₃ vs. KSCN) .

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